molecular formula C9H11NO2 B6165979 methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate CAS No. 1823957-30-7

methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B6165979
CAS No.: 1823957-30-7
M. Wt: 165.19 g/mol
InChI Key: WFESXAMYAVMFPN-UHFFFAOYSA-N
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Description

Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate is a bicyclic organic compound featuring a fused cyclopentane-pyrrole ring system. The ester functional group (methyl carboxylate) at the 1-position and the saturated hydrogenated rings contribute to its unique physicochemical properties. For example, cyclopenta-fused pyrroles are often explored in medicinal chemistry due to their conformational rigidity and ability to mimic aromatic pharmacophores while offering improved solubility compared to fully planar systems .

Properties

CAS No.

1823957-30-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h5,10H,2-4H2,1H3

InChI Key

WFESXAMYAVMFPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCC2=CN1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate typically involves the esterification of cyclopenta[c]pyrrole-1-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually conducted under reflux conditions to ensure complete conversion to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2H,4H,5H,6H-cyclopenta[c]pyrrole-1-carboxylate depends on its specific application and the biological targets involved. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in disease processes .

Comparison with Similar Compounds

Ethyl 2-Methyl-4-Oxo-1H,4H,5H,6H-Cyclopenta[b]Pyrrole-3-Carboxylate

  • Molecular Formula: C₁₁H₁₃NO₃
  • Key Differences :
    • The cyclopenta[b]pyrrole ring system (vs. [c]pyrrole in the target compound) alters the position of the fused rings, affecting aromaticity and electronic distribution.
    • Substituents include a methyl group at position 2 and an oxo group at position 4, which may reduce steric hindrance compared to fully hydrogenated systems.
    • Lower molecular weight (207 Da vs. ~209 Da estimated for the target compound) could enhance solubility .

cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]Pyrrole-2(1H)-Carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃
  • Key Differences: A tert-butyl ester (vs. The oxo group at position 5 introduces a ketone moiety, which may participate in hydrogen bonding or redox reactions. Higher molecular weight (225.28 Da) and GHS hazards (e.g., H302 for acute oral toxicity) suggest greater toxicity risks compared to smaller esters .

3-(Trifluoromethyl)-2H,4H,5H,6H-Cyclopenta[c]Pyrrole

  • Key Differences :
    • The trifluoromethyl group (vs. methyl carboxylate) enhances electronegativity and lipophilicity, which could improve blood-brain barrier penetration.
    • Lack of an ester group eliminates susceptibility to esterase-mediated hydrolysis, increasing metabolic stability .

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